Methyl 13-methylpentadecanoate

説明

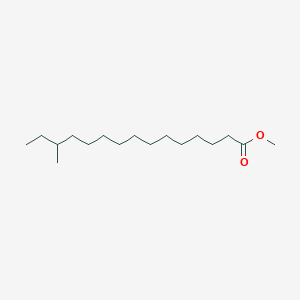

It has the molecular formula C₁₇H₃₄O₂ and a molecular weight of 270.45 g/mol . This compound is characterized by its long hydrocarbon chain with a methyl group at the 13th carbon position, making it a branched fatty acid ester.

準備方法

Synthetic Routes and Reaction Conditions: Methyl 13-methylpentadecanoate can be synthesized through the esterification of 13-methylpentadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the esterification process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group and the ester functional group. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in methanol for transesterification reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: 13-methylpentadecanol.

Substitution: Various esters depending on the nucleophile used.

科学的研究の応用

Chemistry

- Reference Standard : Methyl 13-methylpentadecanoate is widely utilized as a reference standard in gas chromatography for analyzing fatty acid methyl esters (FAMEs). Its distinct retention time aids in the identification and quantification of other fatty acids in complex mixtures .

- Synthetic Reactions : It serves as a precursor for synthesizing other branched fatty acid derivatives, contributing to advancements in synthetic organic chemistry.

Biology

- Metabolism Studies : This compound acts as a model for studying the metabolism of branched-chain fatty acids in biological systems. Research indicates that it can be incorporated into lipid bilayers, affecting membrane fluidity and function .

- Cellular Interactions : this compound may modulate signaling pathways related to lipid metabolism and inflammation by interacting with specific enzymes and receptors.

Medicine

- Therapeutic Potential : Investigations into its potential therapeutic effects focus on its role in modulating lipid metabolism and inflammation. Preliminary studies suggest it may have implications for treating metabolic disorders .

- Cytotoxicity Studies : In research involving natural products, this compound has been identified as a component of cytotoxic glycerides, indicating potential applications in cancer research .

Industry

- Specialty Chemicals Production : The compound is utilized in producing specialty chemicals, leveraging its unique properties for various industrial applications.

- Food Industry : It may also find applications as a flavoring agent or food additive due to its fatty acid profile.

Case Study 1: Fatty Acid Analysis

In a study focused on optimizing rapid analysis techniques for FAMEs, this compound was employed as a standard for method validation. The findings underscored its reliability in providing accurate results in complex biological samples .

Case Study 2: Cytotoxic Glycerides

Research published on new cytotoxic glycerides identified this compound as a significant component within bioactive compounds derived from marine sources. This study highlighted its potential role in developing novel therapeutic agents against cancer cells .

作用機序

The mechanism of action of methyl 13-methylpentadecanoate involves its interaction with enzymes involved in fatty acid metabolism. It can be incorporated into lipid bilayers, affecting membrane fluidity and function. Additionally, it may modulate signaling pathways related to lipid metabolism and inflammation by interacting with specific receptors and enzymes .

類似化合物との比較

Methyl pentadecanoate: A straight-chain analog without the methyl branch.

Methyl 12-methyltridecanoate: Another branched fatty acid methyl ester with the methyl group at the 12th carbon position.

Methyl 14-methylhexadecanoate: A longer-chain branched fatty acid methyl ester with the methyl group at the 14th carbon position.

Uniqueness: Methyl 13-methylpentadecanoate is unique due to its specific branching at the 13th carbon, which influences its physical and chemical properties, such as melting point, solubility, and reactivity. This branching can also affect its biological activity and interactions with enzymes and receptors compared to its straight-chain and differently branched analogs.

生物活性

Methyl 13-methylpentadecanoate (MMPA) is a branched-chain fatty acid methyl ester with significant biological activities. This compound, identified by its CAS number 5487-50-3, has garnered attention for its potential roles in cellular metabolism, antimicrobial properties, and applications in food science.

Chemical Structure and Properties

MMPA has the molecular formula and a molecular weight of approximately 270.45 g/mol. Its structure features a long carbon chain with a methyl group at the 13th carbon position, distinguishing it as an anteiso fatty acid derivative. This unique branching influences its physical properties, such as melting point and solubility, compared to linear fatty acids like methyl pentadecanoate .

1. Metabolic Role

MMPA is implicated in the synthesis of branched-chain fatty acids (BCFAs), which are essential for cellular energy metabolism and membrane structure. It has been suggested that MMPA levels may correlate with the activity of the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) , pivotal in BCFA synthesis. This relationship indicates that MMPA could serve as a biomarker for metabolic processes involving BCFAs.

2. Antimicrobial Properties

Research indicates that MMPA has been detected in the lipid profiles of various bacteria, including Mycobacterium tuberculosis and Streptococcus pneumoniae . Its presence suggests potential roles as a biomarker for specific bacterial strains or in monitoring antibiotic resistance development. The antimicrobial activity of MMPA may be linked to its structural characteristics, which could influence membrane fluidity and integrity in bacterial cells.

3. Plant Interaction

MMPA is also found in plant cuticular waxes, contributing to plant defense mechanisms against water loss and pathogens. Studies suggest that variations in MMPA levels may reflect environmental stress conditions experienced by plants, indicating its role in plant biology and ecology.

Case Studies

- Antibiotic Resistance : A study explored the lipid composition of bacterial strains, revealing that MMPA could be used as a marker for antibiotic resistance due to its association with specific bacterial lipid profiles.

- Plant Stress Responses : Investigations into the cuticular wax composition of certain plants showed that increased levels of MMPA corresponded with heightened stress responses, suggesting its utility in assessing plant health under adverse conditions.

Comparative Analysis with Similar Compounds

The following table summarizes key features of MMPA compared to other branched-chain fatty acid methyl esters:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C17H34O2 | Branch at the 13th carbon |

| Methyl pentadecanoate | C15H30O2 | Linear structure without branching |

| Methyl 10-methyloctadecanoate | C18H36O2 | Branch at the 10th carbon |

| Methyl 14-methylpentadecanoate | C17H34O2 | Branch at the 14th carbon |

| Methyl 12-methyltetradecanoate | C16H32O2 | Branch at the 12th carbon |

This table illustrates how MMPA's unique branching position influences its biological activity and functional roles .

特性

IUPAC Name |

methyl 13-methylpentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-4-16(2)14-12-10-8-6-5-7-9-11-13-15-17(18)19-3/h16H,4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGDXZRZDAJTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40339164 | |

| Record name | Methyl 13-methylpentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5487-50-3 | |

| Record name | Methyl 13-methylpentadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40339164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。